1-Amino-2-(trifluoromethyl)naphthalene
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Overview
Description
1-Amino-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring
Preparation Methods
Chemical Reactions Analysis
1-Amino-2-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding naphthoic acids.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include organometallic bases, lithium dialkylamides, and carbon dioxide . The major products formed depend on the specific reaction conditions and the nature of the substituents on the naphthalene ring.
Scientific Research Applications
1-Amino-2-(trifluoromethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism by which 1-Amino-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the amino group can participate in hydrogen bonding and other interactions . These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
1-Amino-2-(trifluoromethyl)naphthalene can be compared with other trifluoromethyl-substituted naphthalenes, such as 1- and 2-(trifluoromethyl)naphthalenes . The presence of the amino group in this compound adds to its uniqueness, providing additional sites for chemical reactions and interactions. Similar compounds include:
- 1-(Trifluoromethyl)naphthalene
- 2-(Trifluoromethyl)naphthalene
Properties
Molecular Formula |
C11H8F3N |
---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)naphthalen-1-amine |
InChI |
InChI=1S/C11H8F3N/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H,15H2 |
InChI Key |
LFDBWZLMMVSFGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)C(F)(F)F |
Origin of Product |
United States |
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